Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate
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Overview
Description
METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of a methylsulfanyl-substituted benzoyl compound.
Amidation Reaction: The chlorinated benzoyl intermediate is then reacted with a piperidine derivative to form the amide linkage.
Esterification: The final step involves the esterification of the resulting compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorinated aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dechlorinated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
- METHYL 2-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H23ClN2O3S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-methylsulfanylbenzoyl)amino]-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C21H23ClN2O3S/c1-27-21(26)14-6-9-19(24-10-4-3-5-11-24)18(12-14)23-20(25)16-13-15(28-2)7-8-17(16)22/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,25) |
InChI Key |
VLTDLZXAJADLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Origin of Product |
United States |
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